molecular formula C30H20N2O5 B4678431 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate

2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate

Cat. No.: B4678431
M. Wt: 488.5 g/mol
InChI Key: BUUKWXIHMVTVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Starting materials: 3-nitrobenzoyl chloride and quinolinecarboxylate core
  • Reaction: Friedel-Crafts acylation
  • Conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, room temperature
  • Step 3: Addition of Oxoethyl Group

    • Starting materials: Ethyl chloroformate and nitrophenyl-quinolinecarboxylate intermediate
    • Reaction: Esterification
    • Conditions: Pyridine as a base, room temperature
  • Industrial Production Methods

    Industrial production of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinecarboxylate core, followed by the introduction of the nitrophenyl and oxoethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

    • Step 1: Synthesis of Quinolinecarboxylate Core

      • Starting materials: 2-aminobenzophenone and ethyl acetoacetate
      • Reaction: Cyclization in the presence of a strong acid catalyst (e.g., sulfuric acid)
      • Conditions: Reflux at high temperature (around 150°C)

    Chemical Reactions Analysis

    Types of Reactions

    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

      Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

      Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

      Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), acidic conditions

      Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature

      Substitution: Ammonia (NH₃) or primary amines, ethanol as a solvent, reflux conditions

    Major Products

      Oxidation: Nitro derivatives of the compound

      Reduction: Amino derivatives of the compound

      Substitution: Amide or ester derivatives, depending on the nucleophile used

    Scientific Research Applications

    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate has several scientific research applications:

      Medicinal Chemistry: The compound’s quinoline core makes it a potential candidate for developing new drugs, particularly for targeting bacterial and viral infections.

      Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting materials.

      Biological Studies: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

      Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

    Mechanism of Action

    The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of bacterial and viral genomes. Additionally, the nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The compound’s ester group allows it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxamide
    • 2-(4-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    • 2-(3-nitrophenyl)-2-oxoethyl 2,4-diphenyl-4-quinolinecarboxylate

    Uniqueness

    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate is unique due to the specific positioning of the nitrophenyl and oxoethyl groups, which confer distinct chemical and biological properties

    Properties

    IUPAC Name

    [2-(3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoline-4-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H20N2O5/c33-26(22-14-9-15-23(18-22)32(35)36)19-37-30(34)28-24-16-7-8-17-25(24)31-29(21-12-5-2-6-13-21)27(28)20-10-3-1-4-11-20/h1-18H,19H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BUUKWXIHMVTVGN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C4)C(=O)OCC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H20N2O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    488.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    Reactant of Route 2
    Reactant of Route 2
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    Reactant of Route 3
    Reactant of Route 3
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    Reactant of Route 4
    Reactant of Route 4
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    Reactant of Route 5
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate
    Reactant of Route 6
    Reactant of Route 6
    2-(3-nitrophenyl)-2-oxoethyl 2,3-diphenyl-4-quinolinecarboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.